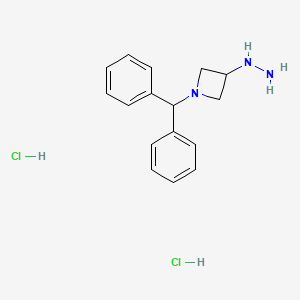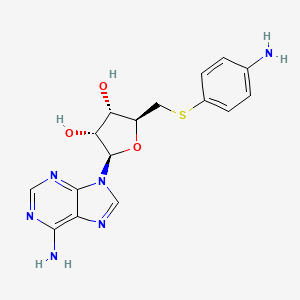![molecular formula C11H13NO4 B1526815 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid CAS No. 1249109-09-8](/img/structure/B1526815.png)
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
Übersicht
Beschreibung
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a chemical compound with the CAS Number: 1249109-09-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is {3- [2- (methylamino)-2-oxoethoxy]phenyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-12-10 (13)7-16-9-4-2-3-8 (5-9)6-11 (14)15/h2-5H,6-7H2,1H3, (H,12,13) (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Novel Compound Synthesis
Research has demonstrated the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, including derivatives of 2-methylindole-3-acetic acid, showcasing the compound's utility in creating new chemical entities with potential biological activities (Wang et al., 2016).
Thermodynamic Studies
The thermodynamic properties of enantioseparation of phenylcarbamic acid derivatives, including methoxy-phenylcarbamic acid esters, have been studied, highlighting their significance in understanding the chiral recognition mechanisms during high-performance liquid chromatography (HPLC) separation processes (Dungelová et al., 2004).
Antimicrobial Compound Development
A study on the synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activities, indicating the compound's application in developing new antimicrobial agents (Noolvi et al., 2016).
Material Science and Biochemistry
Fluorescent Labeling
Research into novel stable fluorophores, such as 6-methoxy-4-quinolone derived from 5-methoxyindole-3-acetic acid, showcases the application of these compounds in biomedical analysis, offering strong fluorescence across a wide pH range in aqueous media. This property is advantageous for fluorescent labeling in various biochemical assays (Hirano et al., 2004).
Metabolism Studies in Fish
The metabolism of compounds such as 3,4-dihydroxyphenylacetic acid in fish has been investigated to understand methylation reactions, with findings indicating the conversion to methoxy derivatives. This research provides insights into environmental and pharmaceutical compound processing in aquatic organisms (Scheline, 1962).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Eigenschaften
IUPAC Name |
2-[3-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDRGXGZRQCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
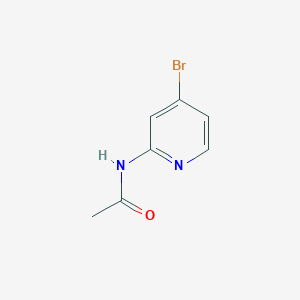
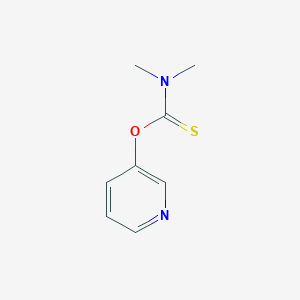


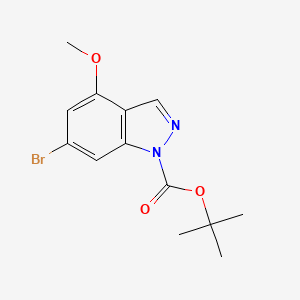

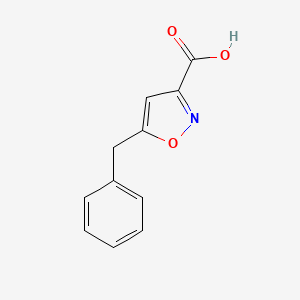
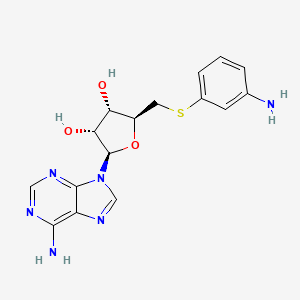
![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)


